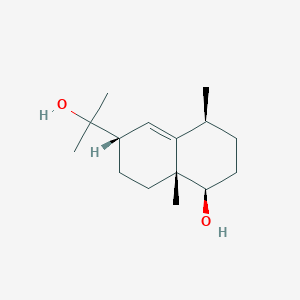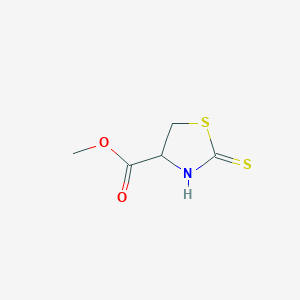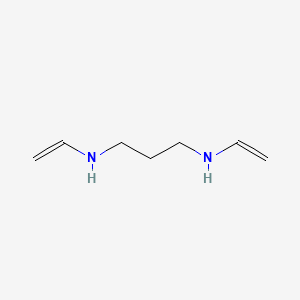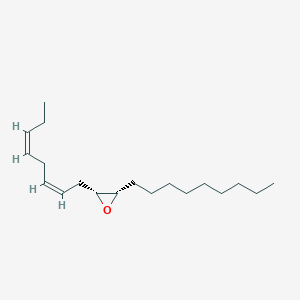
Dihydro Homocapsaicin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers. It is an analog and congener of capsaicin, the compound responsible for the pungency of chili peppers. This compound is known for its lipophilic nature and is a colorless to pale yellow crystalline or powdery substance. It has a molecular formula of C19H31NO3 and a molecular weight of 321.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Homocapsaicin II typically involves the hydrogenation of Homocapsaicin. The process includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the double bond in Homocapsaicin without affecting other functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro Homocapsaicin II undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions to yield fully saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted amides and aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydro Homocapsaicin II has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of capsaicinoids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of self-defense sprays and as a bioactive ingredient in cosmetics.
Wirkmechanismus
Dihydro Homocapsaicin II exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the opening of the ion channel, allowing the influx of calcium ions (Ca2+) and sodium ions (Na+). This results in the depolarization of sensory neurons and the transmission of pain signals .
Vergleich Mit ähnlichen Verbindungen
Dihydro Homocapsaicin II is compared with other capsaicinoids such as:
Capsaicin: The most well-known capsaicinoid, with higher pungency and similar biological activities.
Dihydrocapsaicin: Similar in structure but differs in the position of the double bond.
Nordihydrocapsaicin: Less pungent and has a shorter carbon chain.
Homodihydrocapsaicin: Similar structure but with different saturation levels.
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H31NO3 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide |
InChI |
InChI=1S/C19H31NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
GOBFKCLUUUDTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)


![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)






![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)

